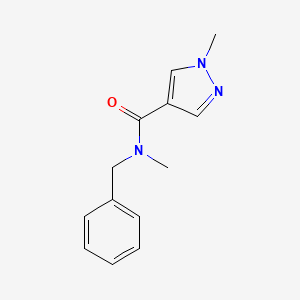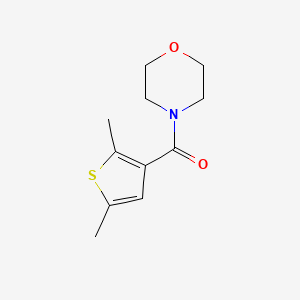![molecular formula C18H26N2O4 B7501778 Ethyl 1-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxylate](/img/structure/B7501778.png)
Ethyl 1-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as EPMC and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In
作用機序
The mechanism of action of EPMC involves its binding to the mu-opioid receptor, which is responsible for the regulation of pain and inflammation in the body. EPMC has been found to have a high affinity for this receptor, making it a potential candidate for the development of novel drugs for the treatment of various pain and inflammatory disorders. Additionally, EPMC has been found to have significant effects on the central nervous system, including the modulation of dopamine and serotonin levels.
Biochemical and Physiological Effects:
EPMC has been found to have significant biochemical and physiological effects, including the modulation of pain and inflammation, the regulation of dopamine and serotonin levels, and the inhibition of cancer cell growth. EPMC has also been found to have significant effects on the cardiovascular system, including the regulation of blood pressure and heart rate.
実験室実験の利点と制限
EPMC has several advantages for lab experiments, including its high affinity for the mu-opioid receptor, its significant anti-inflammatory and analgesic properties, and its potential applications in the field of cancer research. However, EPMC also has several limitations for lab experiments, including its potential toxicity and the need for further research to determine its long-term effects.
将来の方向性
There are several future directions for research on EPMC, including the development of novel drugs for the treatment of various pain and inflammatory disorders, the exploration of its potential applications in the field of cancer research, and the further investigation of its effects on the central nervous system. Additionally, further research is needed to determine the long-term effects of EPMC and its potential toxicity.
合成法
The synthesis of EPMC involves several steps, including the reaction of 3-methoxybenzylamine with ethyl 4-chloro-1-piperidinecarboxylate, followed by the reduction of the resulting compound with sodium borohydride. The final product is obtained by esterification of the resulting amine with ethyl oxalyl chloride. The purity of the final product can be checked using various analytical techniques, including NMR and HPLC.
科学的研究の応用
EPMC has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of novel drugs for the treatment of various inflammatory and pain-related disorders. EPMC has also been studied for its potential applications in the field of neuroscience, as it has been found to have significant effects on the central nervous system. Additionally, EPMC has been studied for its potential applications in the field of cancer research, as it has been found to have significant anticancer properties.
特性
IUPAC Name |
ethyl 1-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-3-24-18(22)15-7-9-20(10-8-15)13-17(21)19-12-14-5-4-6-16(11-14)23-2/h4-6,11,15H,3,7-10,12-13H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTWFOQDIVSTLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC(=O)NCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Azepan-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7501699.png)





![7-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7501734.png)




![5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine](/img/structure/B7501774.png)

